molecular formula C12H10BrF2NO B14033203 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one

2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one

Cat. No.: B14033203
M. Wt: 302.11 g/mol
InChI Key: IBUFVZFURAKIFH-UHFFFAOYSA-N
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Description

2-Bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one is a specialized bromo-difluoroethanone building block designed for advanced chemical synthesis and drug discovery research. While specific data for this exact compound is limited in public sources, its core structure is closely related to other indole-3-yl difluoroethanone derivatives, which are typically characterized as solids with defined melting points, for example, a range of 162-165 °C has been reported for a similar compound . The molecular framework of this compound incorporates both an indole system, a prevalent scaffold in medicinal chemistry, and a highly reactive α-halo ketone group, making it a valuable intermediate for the construction of more complex heterocyclic systems . Indole derivatives are extensively investigated for their diverse biological activities. Research on analogous structures highlights their potential as key intermediates in developing therapeutic agents, including compounds investigated as inhibitors of critical biological targets such as the RET kinase and modulators of the cGAS-STING signaling pathway . The presence of the bromodifluoromethyl group is a significant structural feature, as introducing fluorine atoms can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity . This makes this compound a particularly versatile precursor for researchers working in areas like oncology, immunology, and inflammatory diseases. It is expected to be suitable for various nucleophilic substitution reactions, Friedel-Crafts alkylations, and as a starting point for generating combinatorial libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet and handle the material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C12H10BrF2NO

Molecular Weight

302.11 g/mol

IUPAC Name

2-bromo-1-(1,2-dimethylindol-3-yl)-2,2-difluoroethanone

InChI

InChI=1S/C12H10BrF2NO/c1-7-10(11(17)12(13,14)15)8-5-3-4-6-9(8)16(7)2/h3-6H,1-2H3

InChI Key

IBUFVZFURAKIFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(F)(F)Br

Origin of Product

United States

Preparation Methods

Synthesis via Direct Reaction of Indole with 2-Bromo-2,2-difluoroacetic Acid

One of the most documented methods involves the direct reaction of the indole derivative with 2-bromo-2,2-difluoroacetic acid under heating conditions:

  • Reagents and Conditions:

    • 1,2-dimethyl-1H-indole (1.0 equiv)
    • 2-bromo-2,2-difluoroacetic acid (3.0 equiv)
    • Solvent: 1,2-dichloroethane (DCE)
    • Temperature: 100 °C
    • Time: 10 hours
  • Procedure:
    The indole derivative is dissolved in DCE, and 2-bromo-2,2-difluoroacetic acid is added. The mixture is heated at 100 °C for 10 hours. After cooling, the reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with dichloromethane, dried, and purified by silica gel column chromatography to yield the desired 2-bromo-2,2-difluoro-1-(1,2-dimethyl-1H-indol-3-yl)ethan-1-one compound.

  • Yield and Characterization:
    Yields for similar indole derivatives under these conditions range from 60% to 70%. The product is typically a solid or oil, characterized by ^1H NMR, ^19F NMR, and mass spectrometry consistent with the expected structure.

Preparation via Organometallic Addition to Ethyl 2-Bromo-2,2-difluoroacetate

An alternative approach involves the formation of the ketone via nucleophilic addition of an aryl or heteroaryl organometallic reagent to ethyl 2-bromo-2,2-difluoroacetate:

  • Reagents and Conditions:

    • Ethyl 2-bromo-2,2-difluoroacetate
    • 1,2-dimethyl-1H-indol-3-yl magnesium bromide (prepared in situ)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: -78 °C to room temperature
  • Procedure:
    A solution of ethyl 2-bromo-2,2-difluoroacetate in THF is cooled to -78 °C under nitrogen atmosphere. The Grignard reagent derived from 1,2-dimethyl-1H-indole is added dropwise. The mixture is stirred at -78 °C for several hours, then quenched with saturated ammonium chloride solution. The organic layer is extracted, dried, and purified to afford the ketone product.

  • Advantages:
    This method allows for better control over the reaction and can provide high purity products. It is especially useful when sensitive functional groups are present.

Alkylation of Indole Anion with Bromodifluoroacetyl Halides

Another documented method includes the generation of the indole anion by deprotonation with sodium hydride, followed by alkylation with bromodifluoroacetyl halides:

  • Reagents and Conditions:

    • Indole derivative (1,2-dimethyl-1H-indole)
    • Sodium hydride (NaH, 1.5 equiv)
    • Bromodifluoroacetyl halide (e.g., BrCF2COCl)
    • Solvent: THF
    • Temperature: 0 °C to room temperature
  • Procedure:
    The indole derivative is treated with sodium hydride in THF at 0 °C to generate the indole anion. The bromodifluoroacetyl halide is then added dropwise at 0 °C, and the mixture is allowed to warm to room temperature and stirred until completion. The reaction mixture is quenched and purified by column chromatography.

  • Notes:
    This approach requires careful control of temperature and stoichiometry to avoid side reactions and over-alkylation.

Comparative Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Direct reaction with 2-bromo-2,2-difluoroacetic acid 1,2-dimethyl-1H-indole, 2-bromo-2,2-difluoroacetic acid, DCE 100 °C, 10 h 60-70 Simple, direct Requires heating, longer time
Organometallic addition to ethyl 2-bromo-2,2-difluoroacetate Ethyl 2-bromo-2,2-difluoroacetate, indolyl Grignard reagent, THF -78 °C to rt, inert atmosphere 65-75 High purity, controlled reaction Requires preparation of Grignard
Alkylation of indole anion with bromodifluoroacetyl halides Indole, NaH, bromodifluoroacetyl halide, THF 0 °C to rt 55-65 Mild conditions Sensitive reagents, side reactions possible

Research Findings and Spectroscopic Data

  • The spectroscopic data for this compound are consistent with those reported for similar difluoroketones bearing indole substituents.
  • ^1H NMR typically shows aromatic signals corresponding to the indole ring and methyl substituents, while ^19F NMR exhibits characteristic signals for the geminal difluoro group around -56 to -60 ppm.
  • Mass spectrometry confirms the molecular ion peak consistent with the molecular formula $$ C{13}H{12}BrF_2NO $$.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs or as a probe to study biological pathways and mechanisms.

Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS: 32387-18-1)
  • Key Differences: Replaces the dimethylindole group with a non-methylated indole and substitutes the β-difluoro group with a trifluoro moiety.
b) (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d)
  • Key Differences: Incorporates a phenylimino group and a methoxyphenyl substituent.
  • Impact: The imino group introduces conjugation, affecting electronic properties and biological activity. The methoxy group enhances solubility but may reduce metabolic stability .
c) 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one (CAS: 104777-39-1)
  • Key Differences : Replaces the indole core with a methyl-phenylisoxazole ring.
  • Impact : The isoxazole ring’s aromaticity and nitrogen-oxygen atoms confer different hydrogen-bonding capabilities, influencing target binding in biological systems .
d) 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one
  • Key Differences : Features a phenylsulfonyl group and a propane backbone.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility
Target Compound ~314.1* N/A Likely low (DCM)
1-(5-Bromo-1H-indol-3-yl)-2,2,2-TFE 292.05 N/A Ethyl acetate
9a (Pyrrolopyridine derivative) 285.47 280–282 DCM
3g (Chlorophenyl-imino derivative) ~437.0 N/A Methanol

*Calculated based on formula. Note: The dimethylindole group in the target compound likely reduces solubility compared to non-methylated analogues.

Biological Activity

2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by various case studies and research findings.

  • Chemical Formula : C13H14BrF2N
  • Molecular Weight : 280.16 g/mol
  • CAS Number : 51008-31-2

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study 1:
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests against common pathogens such as E. coli and Staphylococcus aureus revealed significant inhibitory effects.

Case Study 2:
A series of experiments assessed the antibacterial efficacy of the compound using a disc diffusion method. Results indicated that at a concentration of 100 µg/disc, it produced an inhibition zone of 14 mm against S. aureus and 12 mm against E. coli .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Case Study 3:
In a model of oxidative stress-induced neuronal injury, treatment with this compound reduced neuronal cell death by 30% compared to untreated controls. This protective effect was linked to its ability to scavenge free radicals and modulate inflammatory responses .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural characteristics, which allow for interaction with various biological targets:

  • Apoptosis Induction : The bromine atom may enhance the reactivity of the compound towards cellular targets involved in apoptotic pathways.
  • Antioxidant Activity : The indole moiety is known for its antioxidant properties, potentially contributing to neuroprotection.

Data Summary Table

Biological ActivityTest SystemConcentrationResult
AnticancerMCF-7 Cell Line15 µMIC50 = 15 µM; apoptosis induction
AntimicrobialE. coli & S. aureus100 µg/discInhibition zones: 12 mm & 14 mm
NeuroprotectiveNeuronal Injury ModelNot specifiedReduced cell death by 30%

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of 2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For example, studies on analogous indole derivatives (e.g., 2-bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one) used SC-XRD to resolve bond angles, torsion angles, and halogen-substituent interactions .
  • Nuclear Overhauser Effect (nOe) experiments in NMR can validate spatial proximity of substituents, as demonstrated in cyclization intermediates of indole-based compounds .
  • High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential for verifying molecular weight and substituent environments .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

  • Methodology :

  • Stepwise bromination and fluorination : Bromo-difluoroethanone intermediates often require controlled halogenation steps. For instance, using anhydrous conditions and reagents like PBr₃ or Selectfluor™ can minimize side reactions .
  • Purification via column chromatography with gradients of ethyl acetate/hexane is recommended, as seen in syntheses of structurally similar indole derivatives .
  • Monitoring reaction progress using thin-layer chromatography (TLC) or in situ FTIR to detect intermediates and byproducts .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data for indole-derived bromo-difluoroethanones across studies?

  • Methodology :

  • Standardized bioassays : Variations in antimicrobial or antitumor activity (e.g., MIC values) may arise from differences in bacterial strains or cell lines. Use established protocols like CLSI guidelines for reproducibility .
  • Structure-activity relationship (SAR) studies : Systematic substitution of the indole ring (e.g., varying methyl groups) can isolate functional group contributions. Computational docking studies (e.g., AutoDock Vina) may predict binding affinities to targets like cytochrome P450 .
  • Control experiments with structurally related but inactive analogs (e.g., non-brominated derivatives) to confirm specificity .

Q. How can researchers mitigate instability of intermediates during multi-step synthesis?

  • Methodology :

  • In situ generation of reactive intermediates : For example, unstable hydrobromide salts (observed in indole cyclization reactions) should be neutralized to free bases before subsequent steps .
  • Low-temperature techniques : Reactions involving bromo-ketones are prone to thermal decomposition. Use cryogenic conditions (−78°C) and aprotic solvents (e.g., THF) to stabilize intermediates .
  • Protective group strategies : Temporary protection of reactive sites (e.g., indole NH with sulfonyl groups) prevents undesired side reactions .

Q. What experimental designs are effective for studying the regioselectivity of electrophilic substitutions on the indole core?

  • Methodology :

  • Competitive kinetic studies : Compare reaction rates of substituted vs. unsubstituted indoles under identical conditions to quantify substituent effects .
  • Isotopic labeling : Use ²H or ¹³C-labeled substrates (e.g., deuterated methyl groups) to track positional preferences in halogenation .
  • Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron density distributions and reactive sites .

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